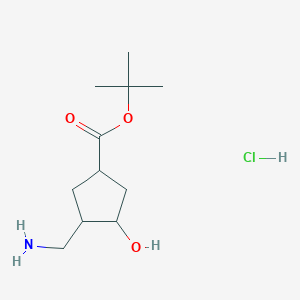
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride: is a synthetic organic compound that features a cyclopentane ring with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the aminomethyl and hydroxy groups, and final conversion to the hydrochloride salt. Common synthetic routes may involve:
Cyclization reactions: to form the cyclopentane ring.
Aminomethylation: using reagents such as formaldehyde and amines.
Hydroxylation: to introduce the hydroxy group.
Salt formation: with hydrochloric acid to yield the hydrochloride form.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route for large-scale production, including the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying various reaction mechanisms.
Biology
Biochemical studies: It can be used to study enzyme interactions and metabolic pathways.
Drug development:
Medicine
Therapeutic research: Investigated for potential therapeutic effects in various medical conditions.
Diagnostic tools: Used in the development of diagnostic agents.
Industry
Material science: Applications in the development of new materials with specific properties.
Chemical manufacturing: Used as a precursor or intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, triggering a biological response.
Signal transduction: Involvement in cellular signaling pathways that regulate various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate
- tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate acetate
- tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate sulfate
Uniqueness
The uniqueness of rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C11H22ClNO3 |
|---|---|
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
tert-butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-10(14)7-4-8(6-12)9(13)5-7;/h7-9,13H,4-6,12H2,1-3H3;1H |
Clé InChI |
FRHAACKFHVVNQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(C(C1)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)
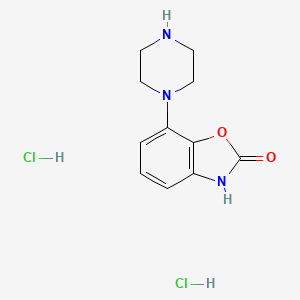
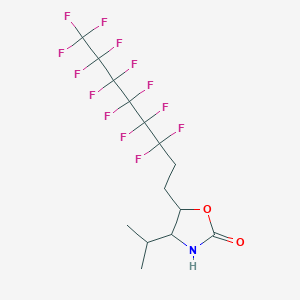
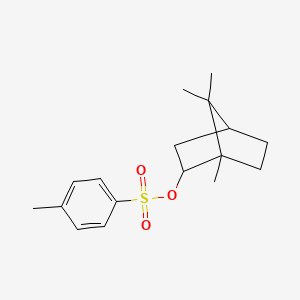
![1-[2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B15127178.png)
![Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-](/img/structure/B15127181.png)
![8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B15127200.png)
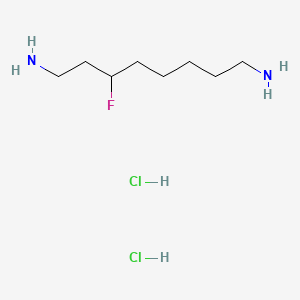

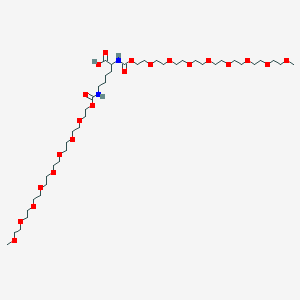
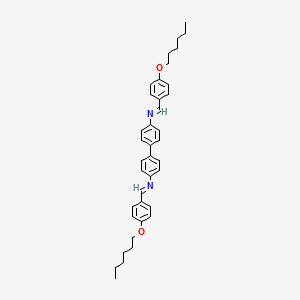
![6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione](/img/structure/B15127238.png)
![4-Hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B15127248.png)

